![molecular formula C7H6N2O4 B188596 N-(2-hydroxy-5-nitrophenyl)formamide CAS No. 70886-35-0](/img/structure/B188596.png)
N-(2-hydroxy-5-nitrophenyl)formamide
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Overview
Description
N-(2-hydroxy-5-nitrophenyl)formamide, also known as HNPF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C7H6N2O4. HNPF is a versatile compound that has been used in a variety of research applications due to its unique properties. In
Scientific Research Applications
N-(2-hydroxy-5-nitrophenyl)formamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. N-(2-hydroxy-5-nitrophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions. In addition, N-(2-hydroxy-5-nitrophenyl)formamide has been used in the development of new materials such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide is not fully understood. However, it has been suggested that N-(2-hydroxy-5-nitrophenyl)formamide may act as a nucleophile and form covalent bonds with proteins and other biomolecules. This interaction may result in changes in the structure and function of these biomolecules.
Biochemical and Physiological Effects
N-(2-hydroxy-5-nitrophenyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-hydroxy-5-nitrophenyl)formamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. N-(2-hydroxy-5-nitrophenyl)formamide is also a fluorescent probe, which makes it useful for the detection of metal ions. However, N-(2-hydroxy-5-nitrophenyl)formamide has some limitations. It is a toxic compound and must be handled with care. In addition, N-(2-hydroxy-5-nitrophenyl)formamide may react with other compounds in a complex mixture, which may make it difficult to isolate and study.
Future Directions
There are several future directions for the use of N-(2-hydroxy-5-nitrophenyl)formamide in scientific research. One potential application is in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide may also be used as a fluorescent probe for the detection of other biomolecules. In addition, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide and its potential applications in medicine and biotechnology.
Conclusion
N-(2-hydroxy-5-nitrophenyl)formamide is a versatile compound that has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, a fluorescent probe for the detection of metal ions, and in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of N-(2-hydroxy-5-nitrophenyl)formamide in medicine and biotechnology.
properties
CAS RN |
70886-35-0 |
---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10) |
InChI Key |
DBNAERXDKYYDSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Other CAS RN |
70886-35-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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